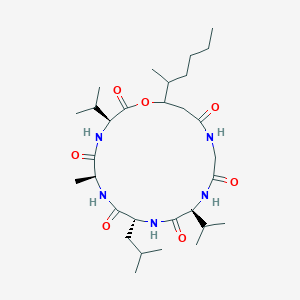
cyclo(L-alanyl-L-valyl-3-hydroxy-4-methyloctanoylglycyl-L-valyl-D-leucyl)
Vue d'ensemble
Description
L'Iso-Isariin B est un cyclodepsipeptide, une classe de composés caractérisés par la présence de liaisons peptidiques (amides) et estériennes. Ces composés sont généralement dérivés de champignons et de bactéries et présentent une large gamme d'activités biologiques. L'Iso-Isariin B a été initialement isolé du champignon Beauveria felina et a montré des propriétés insecticides significatives .
Mécanisme D'action
Target of Action
ISO-ISARIIN B is primarily used in antifungal studies
Mode of Action
It is known to be an analogue of cyclocarboxyphenate and is used in antifungal studies . The interaction of ISO-ISARIIN B with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Cyclodepsipeptides, the family of compounds to which iso-isariin b belongs, are known to exhibit a broad spectrum of biological activities including antitumor, antifungal, antiviral, antimalarial, and antitrypanosomal activities . The exact pathways and their downstream effects influenced by ISO-ISARIIN B remain to be determined.
Result of Action
ISO-ISARIIN B has been reported to have antifungal activity . .
Action Environment
It’s worth noting that the compound was originally isolated from the entomopathogenic fungus beauveria felina , suggesting that it may be adapted to function in the specific environmental conditions associated with this organism.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'Iso-Isariin B implique la formation d'une structure cyclique de cyclodepsipeptide. Ce processus inclut généralement le couplage d'acides hydroxy et d'acides aminés par des liaisons amides et estériennes. La voie de synthèse spécifique pour l'Iso-Isariin B n'a pas été largement détaillée dans la littérature, mais elle suit généralement les principes de la synthèse peptidique avec des étapes supplémentaires pour incorporer les liaisons estériennes .
Méthodes de production industrielle : La production industrielle de l'Iso-Isariin B impliquerait probablement des processus de fermentation utilisant le champignon Beauveria felina. Le champignon est cultivé dans des conditions spécifiques pour optimiser la production d'Iso-Isariin B, suivie de l'extraction et de la purification du composé à partir du milieu de culture .
Analyse Des Réactions Chimiques
Types de réactions : L'Iso-Isariin B peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, modifiant potentiellement les groupes fonctionnels au sein de la molécule.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, ce qui peut modifier les liaisons estériennes et amides.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, ce qui peut se produire au niveau des résidus d'acides aminés ou des liaisons estériennes.
Réactifs et conditions courants :
Agents oxydants : tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs de substitution : tels que les halogénoalcanes ou les chlorures d'acyle.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendraient des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation pourrait produire des dérivés hydroxylés, tandis que la réduction pourrait produire des analogues désoxygénés .
4. Applications de la recherche scientifique
L'Iso-Isariin B a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des cyclodepsipeptides.
Biologie : Investigé pour ses propriétés insecticides et son utilisation potentielle dans la lutte antiparasitaire.
Médecine : Exploré pour ses activités antimicrobiennes et antitumorales, ce qui en fait un candidat pour le développement de médicaments.
Industrie : Utilisation potentielle dans les applications agricoles en tant que pesticide naturel
5. Mécanisme d'action
Le mécanisme d'action de l'Iso-Isariin B implique son interaction avec des cibles moléculaires spécifiques au sein des cellules d'insectes. Il perturbe les processus cellulaires, conduisant à la mort des insectes. Les voies moléculaires exactes ne sont pas entièrement comprises, mais on pense qu'il interfère avec l'intégrité des membranes et le transport des ions .
Applications De Recherche Scientifique
Iso-Isariin B has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of cyclodepsipeptides.
Biology: Investigated for its insecticidal properties and potential use in pest control.
Medicine: Explored for its antimicrobial and antitumor activities, making it a candidate for drug development.
Industry: Potential use in agricultural applications as a natural pesticide
Comparaison Avec Des Composés Similaires
L'Iso-Isariin B fait partie d'une famille plus large de cyclodepsipeptides, qui comprend des composés tels que :
- Isariin A
- Isariin E
- Nodupetide
- Iso-Isariin D
- Isaridin E
Comparé à ces composés similaires, l'Iso-Isariin B est unique en raison de sa séquence d'acides aminés spécifique et de sa configuration de liaison estérienne, qui contribuent à ses activités biologiques distinctes .
Propriétés
IUPAC Name |
(3S,6S,9R,12S)-19-hexan-2-yl-6-methyl-9-(2-methylpropyl)-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53N5O7/c1-10-11-12-19(8)22-14-23(36)31-15-24(37)34-25(17(4)5)29(40)33-21(13-16(2)3)28(39)32-20(9)27(38)35-26(18(6)7)30(41)42-22/h16-22,25-26H,10-15H2,1-9H3,(H,31,36)(H,32,39)(H,33,40)(H,34,37)(H,35,38)/t19?,20-,21+,22?,25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWZWPQYGALTJZ-WVHJPHLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)C)CC(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)C1CC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)C(C)C)C)CC(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



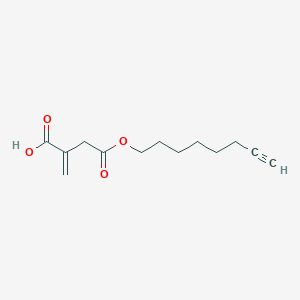
![Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-](/img/structure/B3025885.png)
![hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3025886.png)
![2-[5-[[10-(2-ethylhexyl)-10H-phenothiazin-3-yl]methylene]-4-oxo-3-phenyl-2-thiazolidinylidene]-propanedinitrile](/img/structure/B3025890.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)
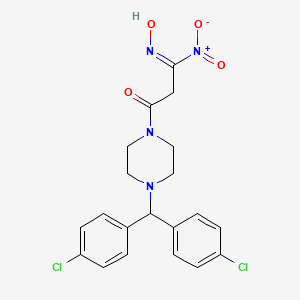
![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)
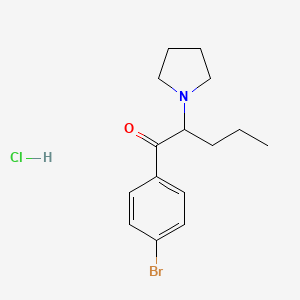
![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)
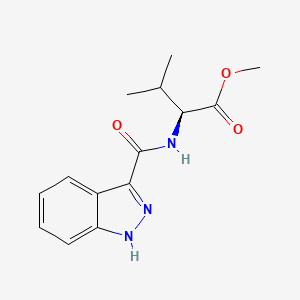
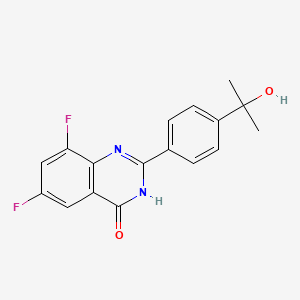
![4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt](/img/structure/B3025902.png)
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)
